

Application Notes and Protocols for Bioconjugation of Peptides with Bromoacetamido-PEG4-Acid

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Compound of Interest

Compound Name: *Bromoacetamido-PEG4-Acid*

Cat. No.: *B606375*

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Introduction

The covalent attachment of polyethylene glycol (PEG) chains to peptides, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptide-based pharmaceuticals. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, protect against proteolytic degradation, improve solubility, and decrease immunogenicity.^{[1][2]}

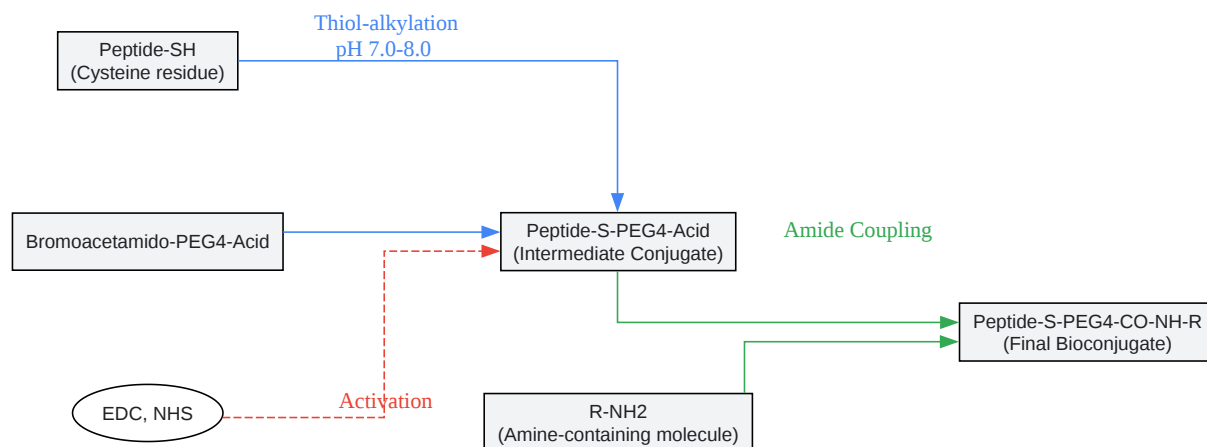
Bromoacetamido-PEG4-Acid is a heterobifunctional linker that offers a versatile approach to peptide bioconjugation. It contains two distinct reactive moieties: a bromoacetamido group and a carboxylic acid group, separated by a hydrophilic 4-unit PEG spacer. The bromoacetamido group selectively reacts with the thiol group of a cysteine residue to form a stable thioether bond.^[3] The terminal carboxylic acid can be activated to react with primary amines, such as the N-terminal amine of a peptide or the side chain of a lysine residue, forming a stable amide bond. This dual reactivity allows for the precise and controlled conjugation of peptides to other molecules or surfaces.

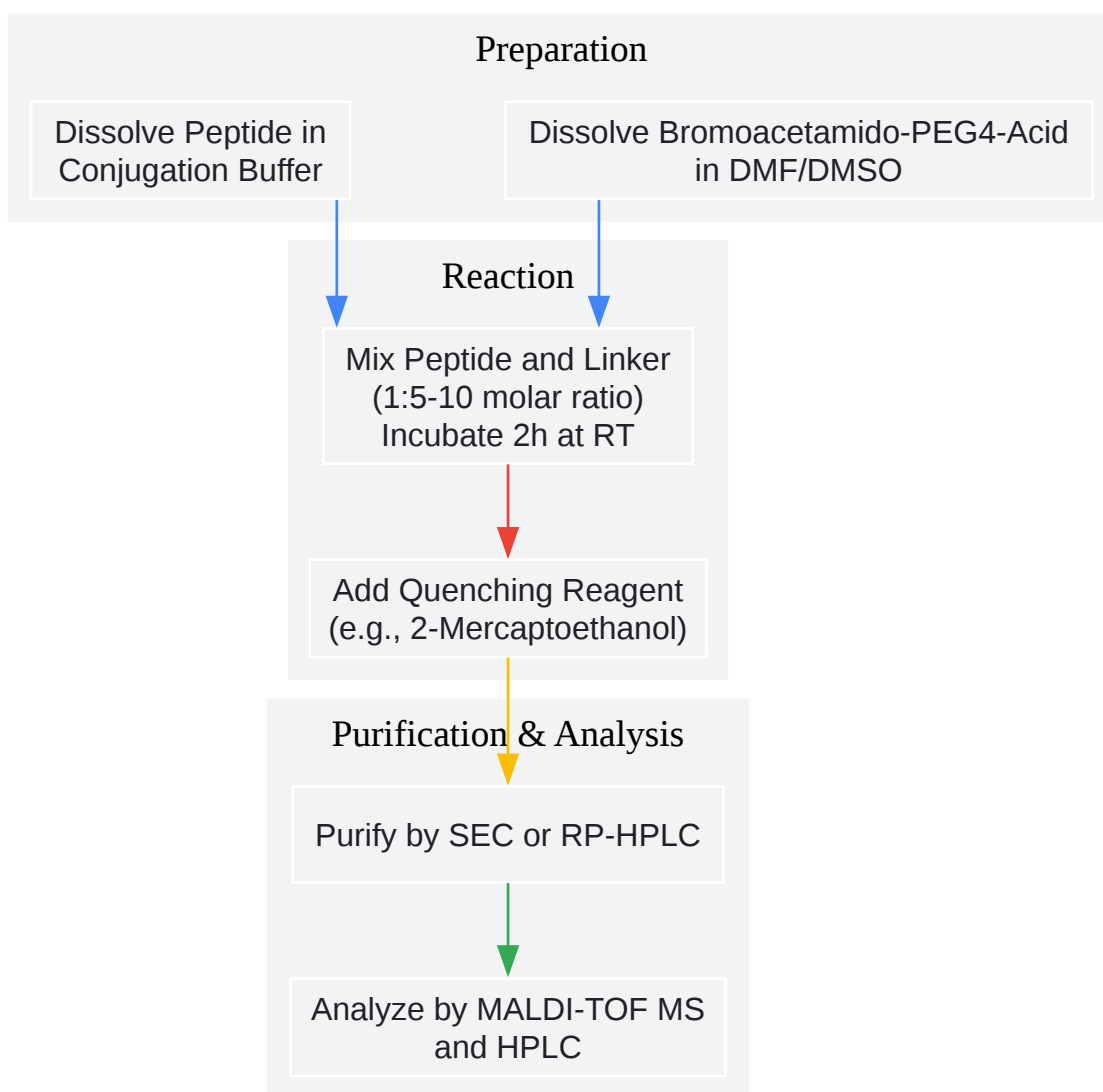
These application notes provide a comprehensive guide to the bioconjugation of peptides using **Bromoacetamido-PEG4-Acid**, including detailed experimental protocols, data presentation,

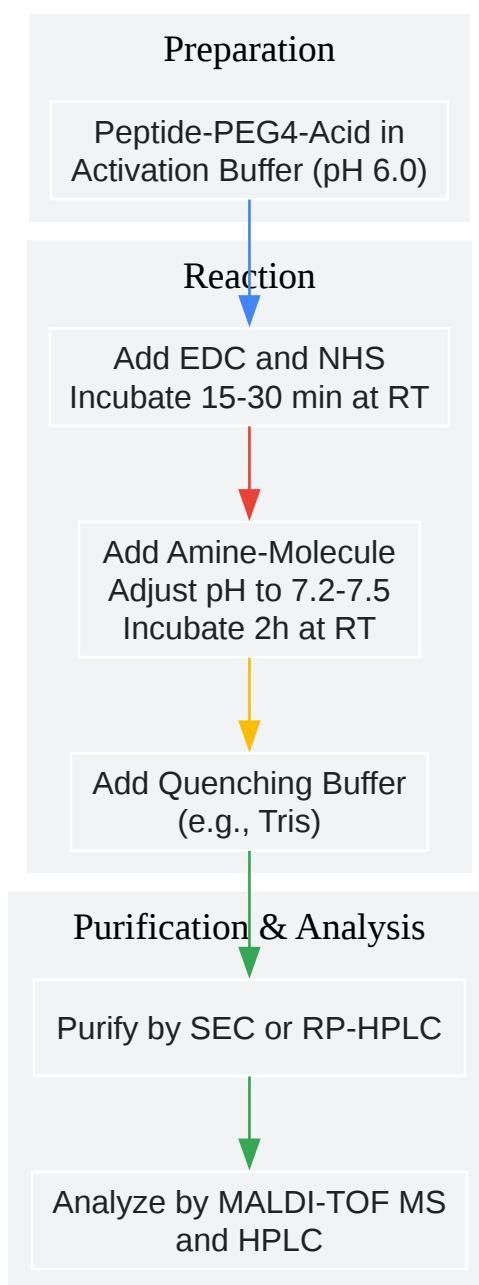
and characterization methods.

Reaction Scheme

The bioconjugation process using **Bromoacetamido-PEG4-Acid** typically involves a two-step reaction. First, the bromoacetamido group of the linker reacts with a cysteine residue on the peptide. Subsequently, the carboxylic acid group is activated and reacted with an amine-containing molecule.







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